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Abstract

Branebrutinib (BMS-986195) is a potent and highly selective oral small-molecule inhibitor of

Bruton's tyrosine kinase (BTK). As a covalent, irreversible inhibitor, it forms a specific bond with

a cysteine residue in the BTK active site, leading to rapid and sustained inactivation of the

kinase.[1][2] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling

pathway, which is fundamental for B-cell development, proliferation, and survival.[3]

Dysregulation of this pathway is implicated in the pathophysiology of various B-cell

malignancies and autoimmune diseases.[4] This technical guide provides an in-depth analysis

of branebrutinib's mechanism of action, its interaction with the BTK signaling cascade, and a

summary of its pharmacological profile. It includes quantitative data on its potency and

selectivity, pharmacokinetic/pharmacodynamic properties, and detailed protocols for key

experimental assays relevant to its development.

The Bruton's Tyrosine Kinase (BTK) Signaling
Pathway
Bruton's tyrosine kinase is a member of the Tec family of kinases, expressed in hematopoietic

cells, but notably absent in T cells and terminally differentiated plasma cells.[1][5] It is a crucial

signaling node downstream of the B-cell receptor (BCR).[6] Upon antigen binding to the BCR, a

signaling cascade is initiated, leading to the activation of BTK.[7] Activated BTK then

phosphorylates and activates phospholipase Cγ2 (PLCγ2), which in turn triggers downstream

events including calcium mobilization and activation of transcription factors like NF-κB.[4][8]
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This cascade is essential for B-cell survival, proliferation, and differentiation.[4] BTK is also

involved in signaling pathways for other immune receptors, including the Fc-gamma receptor in

monocytes and the Fc-epsilon receptor in granulocytes.[5]
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Caption: The B-Cell Receptor (BCR) signaling cascade and the point of inhibition by
branebrutinib.

Mechanism of Action: Covalent Inhibition
Branebrutinib is an irreversible inhibitor that functions by covalently modifying a cysteine

residue (Cys481) within the ATP-binding pocket of the BTK active site.[1][2][9] This targeted
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covalent modification results in the rapid and durable inactivation of the enzyme's kinase

activity, thereby blocking downstream signaling.[1] This mechanism provides high potency and

sustained pharmacodynamic effects that persist even after the drug's plasma concentration has

diminished.[10][11]

Branebrutinib's Covalent Binding Mechanism
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Caption: The two-step process of branebrutinib's irreversible covalent inhibition of BTK.

Quantitative Analysis: Potency and Selectivity
Branebrutinib demonstrates exceptional potency against BTK and high selectivity over other

kinases, which is critical for minimizing off-target effects.

Table 1: In Vitro Enzymatic Potency and Selectivity
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Kinase Target IC₅₀ (nM) Selectivity vs. BTK Reference

BTK 0.1 - [2][12]

TEC 0.9 9-fold [12]

BMX 1.5 15-fold [12]

TXK 5.0 50-fold [12]

Other (240 kinases) - >5000-fold [1][9][12]

Table 2: Cellular Activity and Inactivation Rate
Assay Parameter Value Reference

Human Whole Blood

(BCR-stimulated

CD69 expression)

IC₅₀ 11 nM [5][12]

Human Whole Blood

(BTK inactivation)
IC₅₀ 5 nM [5]

Human Whole Blood

(BTK inactivation rate)
k_inact / K_i 3.5 x 10⁻⁴ nM⁻¹ min⁻¹ [2][5][13]

Pharmacokinetic and Pharmacodynamic Profile
The pharmacological profile of branebrutinib is characterized by rapid absorption and

clearance from plasma, coupled with durable, high-level occupancy of the BTK target.

Table 3: Pharmacokinetic Parameters in Humans and
Preclinical Species
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Paramete
r

Human Mouse Rat
Cynomol
gus
Monkey

Dog
Referenc
e

Time to

Max.

Concentrati

on (Tₘₐₓ)

~1 hour 0.58 - 1.0 h 0.58 - 1.0 h 0.58 - 1.0 h 0.58 - 1.0 h [1][12]

Plasma

Half-life (t₁/

₂)

1.2 - 1.7

hours
0.46 - 4.3 h 0.46 - 4.3 h 0.46 - 4.3 h 0.46 - 4.3 h [1][12]

Oral

Bioavailabil

ity

N/A 100% 74% 46% 81% [12][13]

Brain

Penetration

Very Low

(<5%)
<5% <5% N/A <5% [1][12]

Table 4: Pharmacodynamic Parameters in Humans
(Phase I Study)

Parameter Finding Reference

BTK Occupancy (single 10 mg

dose)
Reached 100% [1][10][11]

BTK Occupancy Half-life

(multiple doses)
115 - 154 hours [1][10]

Pharmacodynamic Effect
Maintained after plasma levels

are undetectable
[10][11]

Key Experimental Protocols
The characterization of branebrutinib relies on a suite of specialized biochemical and cellular

assays.
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Protocol: In Vitro BTK Enzyme Inhibition Assay (ADP-
Glo™ Format)
This assay quantifies BTK activity by measuring the amount of ADP produced during the kinase

reaction.

Reagent Preparation: Dilute recombinant human BTK enzyme, polypeptide substrate (e.g.,

Poly (4:1 Glu, Tyr)), ATP, and serial dilutions of branebrutinib in a kinase buffer (e.g., 40mM

Tris, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[14]

Kinase Reaction: In a 384-well plate, add 1 µL of branebrutinib dilution, 2 µL of BTK

enzyme, and 2 µL of the substrate/ATP mixture.[14]

Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the

remaining ATP. Incubate for 40 minutes.

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which

drives a luciferase reaction. Incubate for 30 minutes.[14]

Data Acquisition: Measure luminescence using a plate reader.

Analysis: Convert luminescence values to % inhibition relative to controls and fit the data to a

dose-response curve to determine the IC₅₀ value.
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Caption: Workflow for a typical in vitro BTK enzymatic inhibition assay.
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Protocol: Cellular BTK Target Engagement (Whole Blood
CD69 Assay)
This flow cytometry-based assay measures the functional consequence of BTK inhibition in a

physiologically relevant matrix.

Sample Preparation: Collect fresh human whole blood in heparinized tubes.

Inhibitor Incubation: Aliquot blood and incubate with serial dilutions of branebrutinib for a

specified time (e.g., 1-2 hours) at 37°C.

B-Cell Stimulation: Add a BCR stimulant (e.g., anti-IgM antibody) to activate B-cells and

induce CD69 expression. Continue incubation (e.g., 18-24 hours).

Cell Staining: Lyse red blood cells using a lysis buffer. Stain the remaining leukocytes with

fluorescently-conjugated antibodies against a B-cell marker (e.g., CD20) and the activation

marker CD69.

Flow Cytometry: Acquire data on a flow cytometer.

Analysis: Gate on the B-cell population (CD20-positive cells) and quantify the expression of

CD69. Calculate the percent inhibition of CD69 expression at each branebrutinib
concentration to determine the cellular IC₅₀.[5]
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Caption: Experimental workflow for the whole blood CD69 B-cell activation assay.
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Protocol: In Vivo BTK Occupancy Measurement
This mass spectrometry-based method provides a direct measure of target engagement in

clinical and preclinical studies.[1][10]

Sample Collection: Collect blood samples from subjects at various time points post-dose.

Isolate peripheral blood mononuclear cells (PBMCs).

Cell Lysis: Lyse the isolated PBMCs to release cellular proteins, including BTK.

Protein Digestion: Denature and digest the total protein lysate into smaller peptides using a

protease like trypsin. This generates peptides containing the Cys481 residue.

LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass

spectrometry (LC-MS/MS).

Quantification: Develop a targeted mass spectrometry method to specifically detect and

quantify two distinct peptides: the native, unoccupied BTK peptide and the branebrutinib-

adducted (occupied) BTK peptide.

Occupancy Calculation: The percentage of BTK occupancy is calculated as: [Occupied

Peptide] / ([Occupied Peptide] + [Unoccupied Peptide]) * 100.
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Caption: Mass spectrometry workflow for quantifying in vivo BTK occupancy.
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Conclusion
Branebrutinib is a highly potent and selective covalent inhibitor of Bruton's tyrosine kinase. Its

mechanism of action ensures rapid and sustained inactivation of BTK, effectively shutting down

the B-cell receptor signaling pathway. The pharmacological profile, characterized by rapid

clearance from plasma but exceptionally long-lasting target occupancy, highlights a desirable

disconnect between pharmacokinetics and pharmacodynamics, supporting its development for

the treatment of autoimmune diseases.[1][10] The robust preclinical data and well-

characterized profile make branebrutinib a significant molecule in the landscape of targeted

immunomodulatory therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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